![molecular formula C21H41N5O12 B1261992 4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1261992.png)
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide
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Overview
Description
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide is a 2-deoxystreptamine derivative.
Scientific Research Applications
1. Renin Inhibitory Peptides
This compound is useful as an intermediate in the preparation of renin inhibitory peptides. Peptides containing this compound have been shown to be potent inhibitors of human plasma renin. The presence of a glycol moiety acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during enzymatic hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).
2. Synthesis of Novel Carbocyclic Nucleosides
Research indicates the utility of this compound in the synthesis of novel carbocyclic nucleosides. These nucleosides are derivatives of 3-amino-6-(hydroxymethyl)-bicyclo[2.2.1]heptane-2,5-diol, which are key intermediates in the construction of clinically relevant compounds (Hřebabecký et al., 2006).
3. Facile Synthesis of Amino Acid Derivatives
The compound aids in the synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, which are key components of certain bioactive molecules like amastatin and bestatin. These molecules have applications in biochemistry and pharmaceutical research (Ishibuchi et al., 1992).
4. Enantiopure Amino Piperidines Synthesis
This compound is involved in the synthesis of enantiopure amino piperidines, which have potential applications in medicinal chemistry and drug development (Concellón et al., 2008).
5. Synthesis of Novel Pyrrolidine Alkaloids
It also plays a role in the synthesis of new pyrrolidine alkaloids, which have various biological activities and potential applications in the development of therapeutic agents (Tsukamoto et al., 2001).
properties
Product Name |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxy-2-oxanyl]oxy]-3-[[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]oxy]-2-hydroxycyclohexyl]-2-hydroxybutanamide |
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Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20?,21?/m0/s1 |
InChI Key |
XEQLFNPSYWZPOW-KMFMAWCJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)OC2[C@@H](C([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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